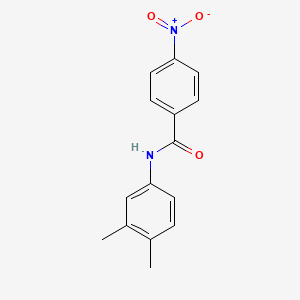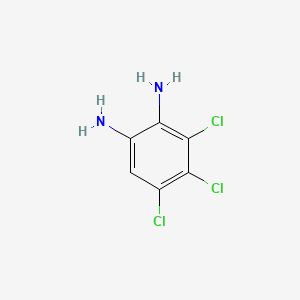
4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE
Vue d'ensemble
Description
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . . This compound features a naphthalene ring substituted with a methoxy group and a butenone side chain, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one typically involves the condensation of 6-methoxy-2-naphthaldehyde with acetone under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the enone structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted naphthalenes.
Applications De Recherche Scientifique
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reference standard for analytical methods.
Biology: Studying its effects on biological systems and its potential as a bioactive compound.
Medicine: Investigating its role as an impurity in pharmaceutical formulations and its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nabumetone: A nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure.
6-Methoxy-2-naphthaldehyde: A precursor in the synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one.
4-(6-Methoxynaphthalen-2-yl)butan-2-one: A reduced form of the compound.
Uniqueness
This compound is unique due to its enone structure, which imparts distinct reactivity and potential biological activity. Its methoxy-substituted naphthalene ring also contributes to its unique chemical properties and applications .
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-(6-methoxynaphthalen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3 |
Clé InChI |
ODKROFHKPKRFPM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
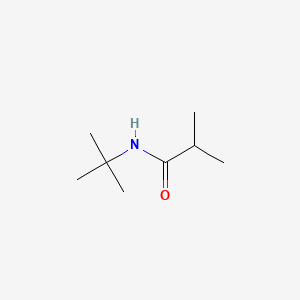

![Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B8795877.png)
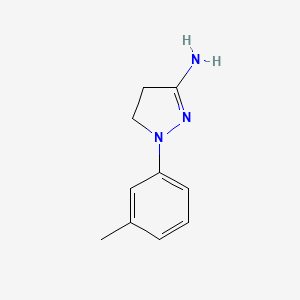

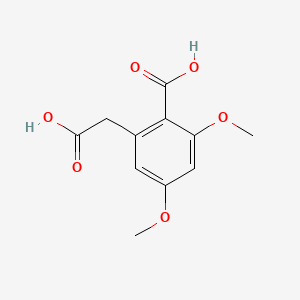

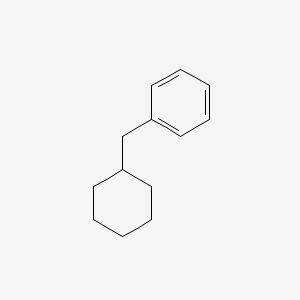
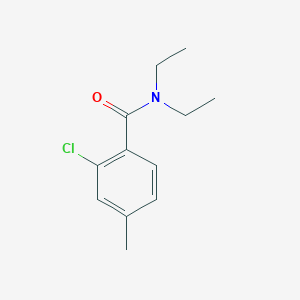
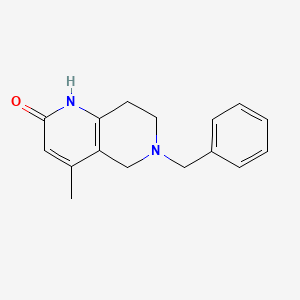
![4-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B8795932.png)
![2-Pyridinamine, 5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B8795951.png)
